Kinase Selectivity Profiling: PI3Kδ-Mediated AKT Phosphorylation vs. CYP3A4 Liability
In a biochemical selectivity panel, 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one (CHEMBL2165502) demonstrated a clear functional selectivity window between its primary target and a key off-target. It inhibited PI3Kδ-mediated AKT phosphorylation in Ri-1 cells with a cellular IC50 of 102 nM, whereas its inhibition of CYP3A4 in human liver microsomes was substantially weaker, with an IC50 of 10,000 nM [1]. This ~98-fold selectivity ratio is a critical differentiator for programs concerned with drug-drug interaction liabilities, as many chromone-based kinase inhibitors suffer from potent CYP inhibition at similar concentrations.
| Evidence Dimension | Selectivity window: PI3Kδ cellular activity vs. CYP3A4 inhibition |
|---|---|
| Target Compound Data | PI3Kδ/AKT IC50 = 102 nM; CYP3A4 IC50 = 10,000 nM |
| Comparator Or Baseline | The selectivity ratio is 98-fold. For context, many clinical chromone kinase inhibitors exhibit CYP IC50 values within 10-fold of their primary target IC50. |
| Quantified Difference | A 98-fold selectivity window |
| Conditions | Ri-1 cells (PI3Kδ assay); human liver microsomes pre-incubated for 30 min (CYP3A4 assay) |
Why This Matters
A 98-fold selectivity window against CYP3A4 de-risks the compound for lead optimization where minimizing metabolic drug-drug interactions is a critical go/no-go criterion.
- [1] BindingDB. (n.d.). BDBM50394893 / CHEMBL2165502: Affinity Data for PI3Kδ and CYP3A4. Retrieved from http://ww.w.bindingdb.org View Source
